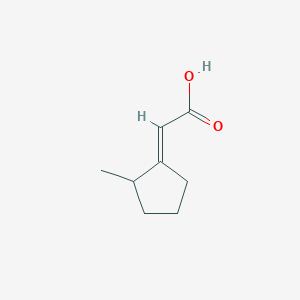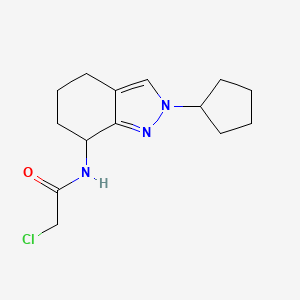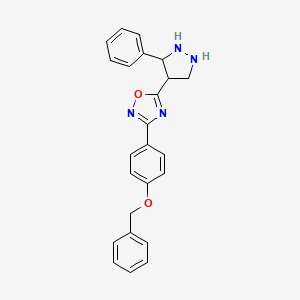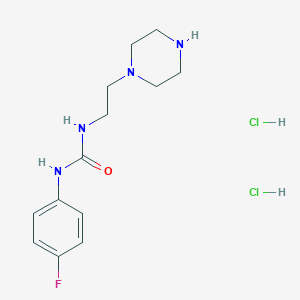
2-(2-Methylcyclopentylidene)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Methylcyclopentylidene)acetic acid” is an organic compound with the CAS Number: 161724-58-9 . It has a molecular weight of 140.18 .
Molecular Structure Analysis
The IUPAC name of this compound is (2E)- (2-methylcyclopentylidene)ethanoic acid . Its InChI Code is 1S/C8H12O2/c1-6-3-2-4-7 (6)5-8 (9)10/h5-6H,2-4H2,1H3, (H,9,10)/b7-5+ .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Methylcyclopentylidene)acetic acid” include a molecular weight of 140.18 . The compound is a carboxylic acid consisting of a methyl group that is attached to a carboxyl functional group .Wissenschaftliche Forschungsanwendungen
Diuretic and Uricosuric Properties
The investigation into related bicyclic compounds of (acryloylaryloxy)acetic acids revealed that annelated analogues, such as (2-alkyl- and 2,2-dialkyl-1-oxo-5-indanyloxy)acetic acids, possess both saluretic and uricosuric properties, indicating potential applications in treating conditions related to excess fluid retention and uric acid in the body (Woltersdorf et al., 1977).
Coordination Chemistry and Medical Applications
A study compared the complexing properties of cyclen and cyclam derivatives containing acetic acid pendant arms with their methylphosphonic or methylphosphinic acid analogues, focusing on complexes of copper and lanthanides due to their applications in medicine. The research highlights the potential of these compounds in coordination chemistry and medical applications, such as in imaging or therapeutic agents (Lukeš et al., 2001).
Catalysis in Chemical Reactions
N-heterocyclic carbenes (NHCs), including imidazol-2-ylidenes, have been identified as efficient catalysts in transesterification between esters and alcohols, with 2-(2-Methylcyclopentylidene)acetic acid derivatives potentially acting as substrates in these reactions. This application is significant in the synthesis of various esters and the modification of chemical structures for pharmaceuticals or other chemicals (Grasa et al., 2002).
Antitumor and Chemopreventive Activities
Certain tricyclic and bicyclic fused thiazole-2-acetic acid derivatives, which may include structures related to 2-(2-Methylcyclopentylidene)acetic acid, have shown interesting antimetastatic activity against Lewis lung tumor in mice, suggesting potential applications in the development of antitumor and chemopreventive agents (Bell & Wei, 1976).
Organic Synthesis and Material Science
Research into the synthesis of acetic acid from CO2, methanol, and H2 highlights the role of catalysts and presents an innovative route for acetic acid production, which could include derivatives like 2-(2-Methylcyclopentylidene)acetic acid. This process not only offers a new method for synthesizing acetic acid but also contributes to CO2 transformation efforts, representing significant progress in synthetic chemistry and material science applications (Qian et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2E)-2-(2-methylcyclopentylidene)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6-3-2-4-7(6)5-8(9)10/h5-6H,2-4H2,1H3,(H,9,10)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBLMIOXQBDRHG-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1CCC/C1=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylcyclopentylidene)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2439815.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide](/img/structure/B2439823.png)

![3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2439826.png)

![N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide](/img/structure/B2439828.png)






